molecular formula C22H25N3O7 B11176808 3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11176808
M. Wt: 443.4 g/mol
InChI Key: XLQAOFWXTKRZNB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that features a trimethoxyphenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-2,5-dione moiety.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is not fully elucidated. compounds containing the trimethoxyphenyl group have been shown to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 . The compound may exert its effects by binding to these molecular targets and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of a trimethoxyphenyl group with a benzohydrazide moiety, which may confer distinct bioactivity and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C22H25N3O7/c1-12-6-7-14(29-2)10-16(12)25-19(26)11-15(22(25)28)23-24-21(27)13-8-17(30-3)20(32-5)18(9-13)31-4/h6-10,15,23H,11H2,1-5H3,(H,24,27)

InChI Key

XLQAOFWXTKRZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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